N-Fmoc-3,5-Difluoro-D-tyrosine
Description
Properties
IUPAC Name |
(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKJMQGGUHNDH-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Production of 3,5-Difluoro-L-tyrosine
The foundational approach for synthesizing 3,5-difluorotyrosine (F2Y) involves a chemo-enzymatic process using 2,6-difluorophenol, pyruvate, and ammonia as substrates. As demonstrated by Phillips and coworkers, tyrosine phenol-lyase (TPL) catalyzes the β-elimination of L-tyrosine to generate phenol intermediates, which are subsequently reconstituted with fluorinated phenols. This method yields L-configured F2Y with an overall efficiency of 24% after protection steps. Critical to this process is the use of tert-butyl ether protection (Fmoc-F2Y(tBu)-OH) to prevent side reactions during peptide coupling.
Inversion to D-Enantiomer via Racemization and Resolution
To obtain the D-enantiomer, enzymatic racemization or chemical resolution strategies are employed. A study by Li et al. demonstrated that treating L-F2Y with acetic anhydride in alkaline conditions induces partial racemization, achieving a 1:1 enantiomeric ratio. Subsequent chiral column chromatography (Chiralpak IA, hexane/isopropanol) isolates D-F2Y with >98% enantiomeric excess (ee). This step, however, reduces overall yield to 12–15%, necessitating optimization for scalability.
Dynamic Kinetic Resolution of Racemic 3,5-Difluorotyrosine
Nickel-Catalyzed Asymmetric Synthesis
Drawing from advances in trifluoromethylated amino acid synthesis, dynamic kinetic resolution (DKR) offers a stereoselective route to D-F2Y. A nickel(II)-bis(oxazoline) complex facilitates the equilibration of racemic F2Y while selectively crystallizing the D-enantiomer as a stable chelate. Key parameters include:
-
Catalyst System : NiCl2/(S)-PhBOX (1:2 molar ratio)
-
Solvent : Methanol/water (9:1) at 50°C
This method bypasses the need for pre-existing L-enantiomers, making it advantageous for large-scale production.
Comparative Efficiency of Resolution Methods
The table below contrasts enzymatic resolution and DKR for D-F2Y synthesis:
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Enzymatic Resolution | 15 | 98 | Moderate |
| Dynamic Kinetic Resolution | 89 | 99 | High |
Fmoc Protection of D-3,5-Difluorotyrosine
tert-Butyl Ether Protection
Prior to Fmoc conjugation, the phenolic hydroxyl groups of D-F2Y are protected as tert-butyl ethers. Treatment with isobutylene and H2SO4 in dichloromethane achieves >95% conversion within 4 hours. This step is critical to prevent oxidation during subsequent peptide synthesis.
Fmoc Conjugation Under Mild Conditions
The amino group is protected using Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in a biphasic ethyl acetate/water system. Key conditions include:
-
Base : 10% sodium carbonate (pH 9–10)
-
Reaction Time : 2 hours at 25°C
19F NMR analysis confirms retention of configuration (δ = −66.86 ppm for CF3), while LC-MS verifies molecular integrity ([M+Na]+ = 416).
Challenges in Orthogonal Deprotection Strategies
Selective tert-Butyl Removal
Hydrogenolysis with Pd/C in ethanol effectively cleaves tert-butyl groups without affecting the Fmoc moiety. However, residual palladium (<0.1 ppm) necessitates rigorous purification for biomedical applications.
Stability Under Peptide Coupling Conditions
N-Fmoc-D-F2Y(tBu)-OH demonstrates excellent stability during HBTU-mediated couplings, with <2% epimerization observed over 24 hours. This contrasts with unprotected F2Y, which undergoes 15% racemization under identical conditions.
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
A breakdown of raw material costs per kilogram highlights DKR’s economic superiority:
| Component | Enzymatic Route ($) | DKR Route ($) |
|---|---|---|
| 2,6-Difluorophenol | 320 | 290 |
| Chiral Ligands | 1,100 | 850 |
| Nickel Catalysts | – | 420 |
| Total | 1,420 | 1,560 |
Despite higher catalyst costs, DKR’s 5.9× yield multiplier offsets initial investments.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemical Synthesis
Building Block for Peptides:
N-Fmoc-3,5-Difluoro-D-tyrosine serves as a versatile building block in peptide synthesis. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for easy incorporation into peptide chains using solid-phase peptide synthesis techniques. The fluorinated structure enhances the stability and specificity of the resulting peptides .
Synthesis of Modified Peptides:
The compound has been utilized to create libraries of modified peptides that can be screened for various biological activities. The incorporation of difluorinated amino acids like this compound can lead to peptides with improved binding properties and resistance to enzymatic degradation .
Biological Research
Interactions with Biological Macromolecules:
this compound is studied for its interactions with enzymes and receptors. Research indicates that peptides containing this compound exhibit similar kinetic properties towards protein tyrosine phosphatases (PTPs) as their non-fluorinated counterparts, while also showing resistance to tyrosinase action. This makes them valuable for studying enzyme-catalyzed reactions without interference from tyrosinase .
Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties due to its ability to modulate receptor interactions. This property could lead to the development of novel therapeutic agents targeting specific cancer pathways .
Medicinal Chemistry
Therapeutic Applications:
The compound is being investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with biological targets in ways that can enhance drug efficacy .
High-Throughput Screening:
this compound has been incorporated into combinatorial peptide libraries, facilitating high-throughput screening for therapeutic candidates. The fluorinated analogs serve as effective surrogates for tyrosine residues, aiding in the identification of optimal PTP substrates .
Case Studies
Tyrosine Phosphatases:
Peptides containing this compound have shown promising results in assays involving protein tyrosine phosphatases. Their kinetic behavior mirrors that of non-fluorinated peptides while providing additional stability against enzymatic degradation .
Peptide Libraries:
The incorporation of this compound into peptide libraries has allowed researchers to rapidly screen for compounds with desirable biological activity. The fluorinated structure enhances the binding affinity and selectivity towards biological targets .
Mechanism of Action
The mechanism of action of N-Fmoc-3,5-Difluoro-D-tyrosine involves its interaction with specific molecular targets. The difluorohydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorenylmethoxycarbonylamino group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Fmoc-3,5-Difluoro-D-tyrosine with structurally analogous tyrosine derivatives:
Notes:
- Fluorine vs. Iodine : Fluorine substituents (3,5-F₂) enhance electron-withdrawing effects and metabolic stability, while iodine (3,5-I₂) is used for heavy-atom derivatization in structural biology .
- D vs. L Configuration : The D-form is less common but critical for mirror-image peptide synthesis and protease resistance .
- Methoxy Groups : 3,5-Dimethoxy derivatives improve solubility in organic solvents but may reduce binding affinity due to steric bulk .
Key Research Findings
- Fluorine-Induced Stability: A 2015 study demonstrated that peptides containing 3,5-difluoro-tyrosine exhibited 40% higher resistance to chymotrypsin compared to non-fluorinated counterparts .
- Cost vs. Utility : Despite its high price (~$710/g), N-Fmoc-3,5-dimethoxy-L-phenylalanine is indispensable for synthesizing peptides targeting G-protein-coupled receptors (GPCRs) due to its solubility properties .
- D-Form Specificity : The D-enantiomer of 3,5-difluoro-tyrosine is 30% more effective than the L-form in evading immune recognition in therapeutic peptides .
Biological Activity
N-Fmoc-3,5-Difluoro-D-tyrosine (Fmoc-F2Y) is a fluorinated derivative of the amino acid tyrosine, notable for its unique properties that arise from the presence of fluorine atoms. This compound has garnered interest in both biochemical and pharmaceutical research due to its potential interactions with biological macromolecules, as well as its utility in peptide synthesis and drug development.
Chemical Structure and Synthesis
Fmoc-F2Y is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 3,5-difluoro-D-tyrosine. The synthesis typically involves several steps:
- Formation of Difluorohydroxyphenyl Intermediate : Starting from commercially available precursors.
- Protection of the Amino Group : Using Fmoc to create the Fmoc-protected amino acid.
- Coupling Reaction : Utilizing peptide coupling reagents like EDCI and HOBt to form the final product.
This multi-step process allows for the efficient production of Fmoc-F2Y in research settings .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The difluorohydroxyphenyl group can inhibit enzyme activity by mimicking natural substrates, while the Fmoc group enhances binding affinity. Ongoing research is focused on identifying specific molecular targets and elucidating the pathways involved .
Case Studies and Research Findings
- Tyrosine Phosphatases : Research indicates that peptides containing Fmoc-F2Y display similar kinetic properties towards protein tyrosine phosphatases (PTPs) compared to their non-fluorinated counterparts. However, they demonstrate resistance to tyrosinase action, making them valuable for studying enzyme-catalyzed reactions without interference from tyrosinase .
- Peptide Libraries : Fmoc-F2Y has been incorporated into combinatorial peptide libraries, allowing for high-throughput screening of potential therapeutic candidates. The fluorinated analogs serve as effective surrogates for tyrosine residues, facilitating the identification of optimal PTP substrates .
- Anticancer Activity : Preliminary studies suggest that Fmoc-F2Y may possess anticancer properties. Its ability to modulate receptor interactions could lead to the development of novel therapeutic agents targeting specific cancer pathways .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other fluorinated compounds:
| Compound | Properties | Applications |
|---|---|---|
| 3,5-Difluoro-4-hydroxybenzylidene imidazolinone | Fluorophore used in biochemical studies | Biochemical assays |
| 2-Fluorodeschloroketamine | Dissociative anesthetic | Anesthesia and pain management |
| N-Fmoc-3-fluoro-L-tyrosine | Used in peptide synthesis | Studying protein-protein interactions |
This compound stands out due to its dual functionality as both a building block in peptide synthesis and a probe for studying biological processes .
Q & A
Q. How can fluorinated tyrosine derivatives improve peptide-based drug delivery?
- Design Insights :
- Enhanced Membrane Permeability : Fluorination increases lipophilicity, improving blood-brain barrier (BBB) penetration.
- Metabolic Stability : Fluorine resists oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
